
3,4-Thiophenedimethanol, 2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Thiophenedimethanol, 2,5-diphenyl- is a chemical compound with the molecular formula C18H16O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two phenyl groups and two hydroxymethyl groups attached to the thiophene ring.
Métodos De Preparación
The synthesis of 3,4-Thiophenedimethanol, 2,5-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using benzene derivatives and appropriate catalysts.
Hydroxymethylation: The hydroxymethyl groups are introduced through hydroxymethylation reactions, often using formaldehyde and a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity of the final product.
Análisis De Reacciones Químicas
3,4-Thiophenedimethanol, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Thiophenedimethanol, 2,5-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3,4-Thiophenedimethanol, 2,5-diphenyl- involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
3,4-Thiophenedimethanol, 2,5-diphenyl- can be compared with other thiophene derivatives, such as:
3,4-Dimethyl-2,5-diphenylthiophene: This compound has methyl groups instead of hydroxymethyl groups, leading to different chemical properties and reactivity.
2,5-Diphenylthiophene: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Thiophene-2,5-dicarboxaldehyde: Contains aldehyde groups, which significantly alter its chemical behavior and applications.
The uniqueness of 3,4-Thiophenedimethanol, 2,5-diphenyl- lies in its combination of phenyl and hydroxymethyl groups, providing a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
59611-38-0 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2,5-diphenylthiophen-3-yl]methanol |
InChI |
InChI=1S/C18H16O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-10,19-20H,11-12H2 |
Clave InChI |
CHQXYALGYZNKEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

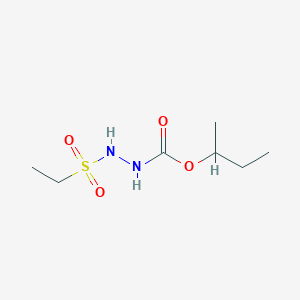
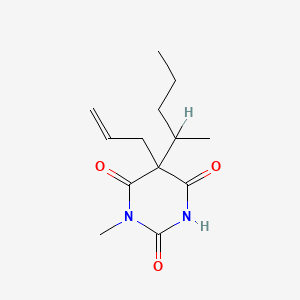


![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
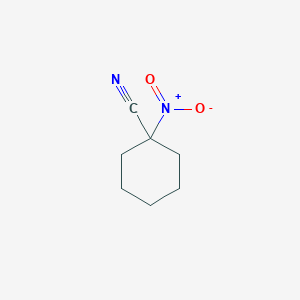
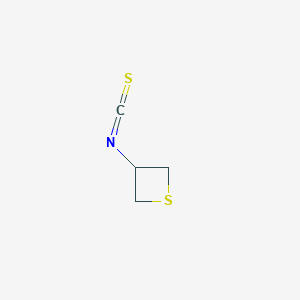
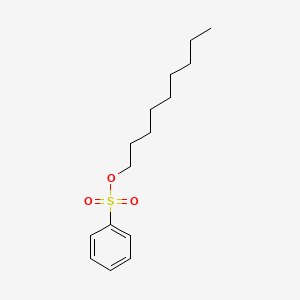
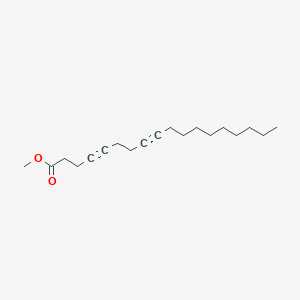

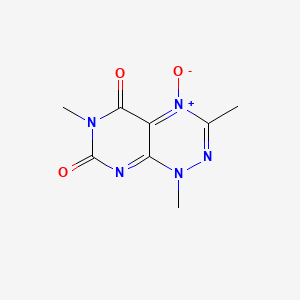
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
